pKa Modulation: 5-Isomer Exhibits 0.35-Log-Unit Lower Basicity Than 4-Isomer
The predicted pKa of 5-(oxetan-3-yl)pyridin-2-amine is 6.47±0.26, compared to 6.82±0.14 for the 4-positional isomer 4-(oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0) . This 0.35-unit decrease reflects the distinct inductive and resonance effects of oxetane substitution at the 5- versus 4-position on the pyridine ring. At physiological pH (7.4), a pKa shift of this magnitude translates to approximately a 2.2-fold difference in the ratio of protonated to neutral species, which governs the compound's hydrogen-bond donor capacity, solubility-pH profile, and target engagement thermodynamics [1].
| Evidence Dimension | Acid dissociation constant (pKa) of pyridinium conjugate acid |
|---|---|
| Target Compound Data | pKa = 6.47±0.26 (Predicted) |
| Comparator Or Baseline | 4-(oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0): pKa = 6.82±0.14 (Predicted) |
| Quantified Difference | ΔpKa = -0.35 (5-isomer less basic than 4-isomer); ~2.2-fold difference in protonation state at pH 7.4 |
| Conditions | Predicted values from ChemicalBook database, method not specified; consistent with ACD/Labs or analogous prediction software |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.35 pKa unit difference can alter the ionization state at biological pH, affecting target binding, permeability, and solubility—parameters that cannot be compensated by simply adjusting formulation conditions.
- [1] Carreira, E. M.; Fessard, T. C. Four-Membered Ring-Containing Building Blocks for Medicinal Chemistry. Chem. Rev. 2014, 114, 8257–8322. View Source
